

# Ponatinib: A Dual Inhibitor of RIPK1 and RIPK3 in Necroptotic Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Necrosis inhibitor 2 |           |
| Cat. No.:            | B12372035            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Ponatinib's Dual Inhibitory Action on RIPK1 and RIPK3 Kinases.

Ponatinib, an FDA-approved multi-targeted tyrosine kinase inhibitor, has been identified as a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), key regulators of a programmed form of necrosis known as necroptosis. This guide provides a comparative analysis of Ponatinib's performance against other known RIPK1 and RIPK3 inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of related research.

## Performance Comparison of RIPK1 and RIPK3 Inhibitors

The inhibitory activity of Ponatinib against RIPK1 and RIPK3 has been evaluated and compared to other well-characterized inhibitors. The following tables summarize the available quantitative data from various experimental assays.

#### Table 1: In Vitro Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of selected inhibitors against recombinant RIPK1 and RIPK3 kinases. Lower values indicate higher potency.



| Inhibitor                | Target(s)               | IC50 (nM)                    | Kd (nM)        | Assay Type                                               |
|--------------------------|-------------------------|------------------------------|----------------|----------------------------------------------------------|
| Ponatinib                | RIPK1 & RIPK3           | 12 (RIPK1), 34<br>(RIPK3)[1] | 37 (RIPK1)[2]  | ADP-Glo Kinase<br>Assay,<br>Competitive<br>Binding Assay |
| Pazopanib                | RIPK1<br>(preferential) | -                            | 260 (RIPK1)[2] | Competitive<br>Binding Assay                             |
| Necrostatin-1<br>(Nec-1) | RIPK1                   | -                            | -              | Allosteric<br>Inhibitor                                  |
| GSK'872                  | RIPK3                   | 1.3[3][4][5][6][7]           | 1.8[3][4][7]   | Kinase Activity<br>Assay, Binding<br>Assay               |
| GSK'074                  | RIPK1 & RIPK3           | ~3 (cellular)[8][9]<br>[10]  | -              | Cell Viability<br>Assay                                  |

Table 2: Cellular Necroptosis Inhibition

This table showcases the half-maximal effective concentration (EC50) of inhibitors in cellular assays of necroptosis, typically induced by TNF- $\alpha$  in FADD-deficient Jurkat cells or other similar models.

| Inhibitor             | Cell Line             | EC50 (nM)    |
|-----------------------|-----------------------|--------------|
| Ponatinib             | FADD-deficient Jurkat | ~50[2]       |
| Ponatinib             | HT-29                 | 50[2]        |
| Pazopanib             | FADD-deficient Jurkat | -            |
| Necrostatin-1 (Nec-1) | FADD-deficient Jurkat | -            |
| GSK'074               | Multiple cell lines   | ~3[8][9][10] |

## **Signaling Pathways and Experimental Workflows**







To provide a clearer understanding of the mechanisms of action and the experimental setups, the following diagrams illustrate the necroptosis signaling pathway and a general workflow for evaluating inhibitors.





Click to download full resolution via product page

Caption: Necroptosis signaling cascade initiated by TNFR1.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular screen identifies ponatinib and pazopanib as inhibitors of necroptosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 6. GSK'872 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]



- 7. adoog.com [adoog.com]
- 8. GSK2593074A Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. A Novel Class of RIP1/RIP3 Dual Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Ponatinib: A Dual Inhibitor of RIPK1 and RIPK3 in Necroptotic Cell Death]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372035#ponatinib-as-a-dual-inhibitor-of-ripk1-and-ripk3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com